molecular formula C16H11ClN2O2 B3036266 5-(3-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone CAS No. 339030-55-6

5-(3-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone

Cat. No. B3036266
CAS RN: 339030-55-6
M. Wt: 298.72 g/mol
InChI Key: VFNKWJRLUDEXNS-UHFFFAOYSA-N
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Description

This compound is a pyrazinone derivative. Pyrazinones are a class of organic compounds that contain a pyrazinone moiety, which is a six-membered heterocyclic ring with two nitrogen atoms and one carbonyl group . They are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

  • Antiviral Activity :

    • Compounds synthesized from the derivative of 5-(3-chlorophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone have demonstrated promising antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey et al., 2004).
    • A series of N1-nicotinoyl-3- (4-hydroxy-3-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines synthesized from related compounds have shown in vitro anti-viral activity. Specifically, derivatives with electron-withdrawing groups such as 5-(4-chlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone have exhibited significant antiviral properties (Ali et al., 2007).
  • Antimycobacterial Activity :

    • Novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives have been synthesized and evaluated for their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. Specifically, 4-[5-(4-Fluoro phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol has shown good antimycobacterial activity, indicating potential as a therapeutic agent (Ali & Yar, 2007).
  • Antibacterial and Antifungal Properties :

    • Synthesized derivatives, such as 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)- 4,5-dihydro-1H-pyrazole, have exhibited potent antibacterial activity. Microwave-assisted synthesis has proven to be an efficient method for these compounds, offering environmental friendliness and higher yields. The antibacterial activity, coupled with the antiinflammatory properties of these compounds, shows their potential for medical applications (Ravula et al., 2016).
    • Molecular docking studies have also suggested that certain synthesized pyrazoline derivatives may act as molecular templates for antiinflammatory activity due to their structure, further supporting their use in therapeutic settings (Sivakumar et al., 2021).

Safety and Hazards

The safety data sheet of a similar compound, 5-(3-Chlorophenyl)-1H-tetrazole, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the lack of data on this specific compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. Similar compounds have shown promising antileishmanial and antimalarial activities , suggesting potential avenues for exploration.

properties

IUPAC Name

5-(3-chlorophenyl)-1-hydroxy-3-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-13-8-4-7-12(9-13)14-10-19(21)16(20)15(18-14)11-5-2-1-3-6-11/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNKWJRLUDEXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN(C2=O)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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